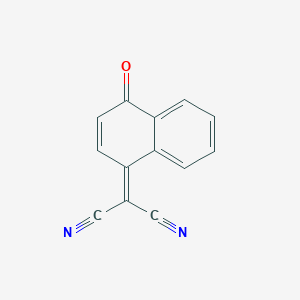![molecular formula C10H16O2 B14309888 1-Methyl-3-(2-methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptane CAS No. 112047-48-0](/img/structure/B14309888.png)
1-Methyl-3-(2-methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-3-(2-methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptane is a complex organic compound known for its unique bicyclic structure. This compound is also referred to as limonene dioxide, and it is commonly found in various plant species . It has a molecular formula of C10H16O2 and a molecular weight of 168.23 g/mol .
Preparation Methods
The synthesis of 1-Methyl-3-(2-methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptane typically involves a sequential Diels-Alder reaction followed by a rearrangement sequence . The Diels-Alder reaction is catalyzed by a chiral Lewis acid, which helps in obtaining the desired enantiomeric ratio. The reaction conditions often include the use of toluene as a solvent and temperatures around 80°C . Industrial production methods may involve similar reaction sequences but on a larger scale, ensuring the efficient production of the compound.
Chemical Reactions Analysis
1-Methyl-3-(2-methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptane undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of epoxides, while reduction may result in the formation of alcohols .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a precursor for synthesizing other complex molecules . In biology, it is studied for its potential antimicrobial and antifungal properties . In medicine, it is explored for its potential use in drug development, particularly in designing new therapeutic agents . Additionally, in the industry, it is used in the production of fragrances and flavors due to its pleasant aroma .
Mechanism of Action
The mechanism of action of 1-Methyl-3-(2-methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptane involves its interaction with various molecular targets and pathways. The compound’s bicyclic structure allows it to interact with specific enzymes and receptors, leading to its biological effects . For instance, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
1-Methyl-3-(2-methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptane can be compared with other similar compounds such as bicyclo[2.2.1]heptane and bicyclo[3.1.0]hexane . While these compounds share a bicyclic structure, they differ in their specific ring systems and functional groups. For example, bicyclo[2.2.1]heptane has a different ring size and substitution pattern compared to this compound
Properties
CAS No. |
112047-48-0 |
|---|---|
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
1-methyl-3-(2-methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C10H16O2/c1-9-5-7(10(2)6-11-10)3-4-8(9)12-9/h7-8H,3-6H2,1-2H3 |
InChI Key |
XOIZUVFIXICDDB-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC(CCC1O2)C3(CO3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[Bis(2-iodoethoxy)methyl]-4,5-dimethoxy-2-nitrobenzene](/img/structure/B14309810.png)
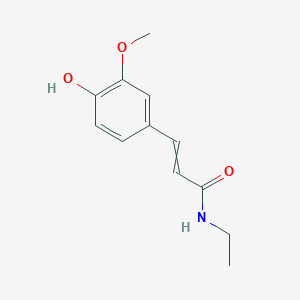
![N,N-Dimethyl-4-[(4-nitrosophenyl)sulfanyl]aniline](/img/structure/B14309836.png)
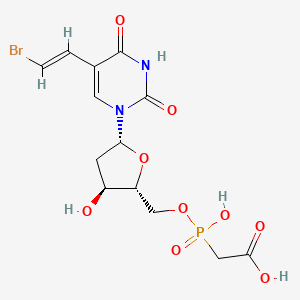
![4-[9-(4-Hydroxy-3-methylphenyl)-9H-fluoren-9-YL]-2,6-dimethylphenol](/img/structure/B14309849.png)
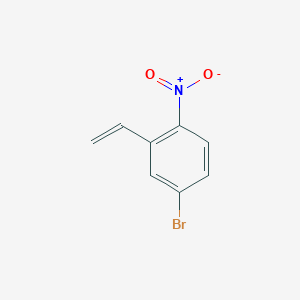
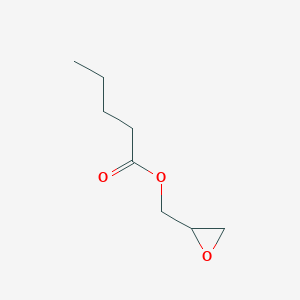
![2-Methoxy-4-phenyl-5H-[1]benzopyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B14309865.png)
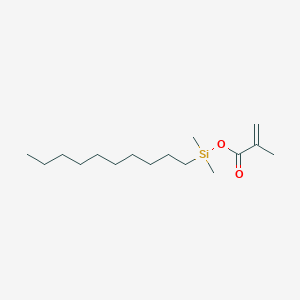
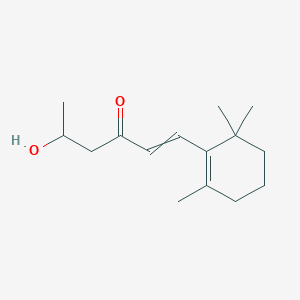
![N-[(4-Methylphenyl)methylidene]hypochlorous amide](/img/structure/B14309876.png)
